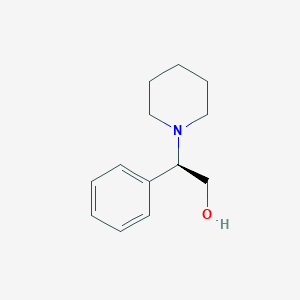

(R)-2-Phenyl-2-piperidinoethanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C13H19NO |

|---|---|

分子量 |

205.30 g/mol |

IUPAC 名称 |

(2R)-2-phenyl-2-piperidin-1-ylethanol |

InChI |

InChI=1S/C13H19NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2/t13-/m0/s1 |

InChI 键 |

WBDNHYWAUADMHW-ZDUSSCGKSA-N |

手性 SMILES |

C1CCN(CC1)[C@@H](CO)C2=CC=CC=C2 |

规范 SMILES |

C1CCN(CC1)C(CO)C2=CC=CC=C2 |

产品来源 |

United States |

Asymmetric Synthetic Methodologies for the Preparation of R 2 Phenyl 2 Piperidinoethanol

Stereoselective Reduction of Prochiral Precursors to Access (R)-2-Phenyl-2-piperidinoethanol

A prominent and widely explored approach for the synthesis of this compound involves the stereoselective reduction of a prochiral ketone precursor, namely 2-piperidinoacetophenone. This method relies on the use of chiral catalysts or reagents to control the facial selectivity of the hydride attack on the carbonyl group.

Asymmetric Hydrogenation of Ketone Precursors

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. In this context, the hydrogenation of 2-piperidinoacetophenone is catalyzed by transition metal complexes featuring chiral ligands. The choice of metal (commonly ruthenium, rhodium, or iridium) and the structure of the chiral ligand are crucial for achieving high enantioselectivity. nih.govmdpi.com

The mechanism of these reactions often involves the formation of a metal-hydride species that coordinates to the ketone. The chiral environment created by the ligand directs the hydride transfer to one of the prochiral faces of the carbonyl group, leading to the formation of one enantiomer in excess. For the synthesis of this compound, a catalyst with the appropriate chirality is selected to favor the formation of the (R)-enantiomer.

While specific data for the asymmetric hydrogenation of 2-piperidinoacetophenone is not extensively reported, analogous reductions of similar α-amino ketones and other aromatic ketones have been well-documented, demonstrating the feasibility and high potential of this method. For instance, ruthenium complexes with chiral diamine and diphosphine ligands, such as those developed by Noyori and co-workers, have shown excellent enantioselectivities in the reduction of a wide range of aromatic ketones. nih.gov Similarly, iridium and rhodium-based catalysts are also highly effective. nih.govdicp.ac.cn

Table 1: Examples of Asymmetric Hydrogenation of Acetophenone Derivatives with Chiral Catalysts

| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |

| Ru(PPh3)3Cl2/(1R,2R)-N,N′-bis-(2-p-tosylaminobenzyl) | Acetophenone | 100 | 76 (R) | researchgate.net |

| [RuCl2{(S)-binap}{(S,S)-dpen}]/KO-t-C4H9 | Acetophenone | - | >99 (R) | nih.gov |

| Ir-SIPHOX (C3b) | 2-Pyridyl cyclic imines | up to 99 | up to 97 | nih.gov |

| SKP–Rh complex | 2-Substituted dehydromorpholines | up to 99 | up to 99 | nih.gov |

Note: The data in this table is for analogous substrates and serves to illustrate the potential of the methodology for the synthesis of this compound.

Chiral Catalyst-Mediated Reduction of Imines and Oximes

An alternative to the reduction of ketone precursors is the reduction of corresponding imine or oxime derivatives. This approach involves the formation of a C=N double bond from a suitable precursor, followed by asymmetric reduction. The development of chiral catalysts for the enantioselective reduction of imines has been an active area of research. nih.govresearchgate.net

For the synthesis of this compound, a hypothetical precursor could be an imine formed between a phenylglyoxal (B86788) derivative and piperidine (B6355638), or an oxime of 2-piperidinoacetophenone. The asymmetric reduction of the C=N bond would then establish the chiral center. Catalysts for this transformation are often based on transition metals like iridium, rhodium, or ruthenium, complexed with chiral phosphine (B1218219) or phosphine-oxazoline (PHOX) ligands. nih.gov

The success of this strategy hinges on the ability to prepare the imine or oxime precursor and the availability of a suitable chiral catalyst that provides high conversion and enantioselectivity for the specific substrate. While direct examples for the synthesis of this compound via this route are scarce in the literature, the general methodology holds promise.

Enantioselective Ring-Opening of Epoxides as a Pathway to this compound

The enantioselective ring-opening of epoxides with a nucleophile is a classic and effective method for the synthesis of chiral β-amino alcohols. This strategy offers a direct route to this compound by utilizing a readily available prochiral epoxide.

Regio- and Stereoselective Amination of Styrene (B11656) Oxide Derivatives

The key reaction in this approach is the nucleophilic attack of piperidine on styrene oxide. To achieve enantioselectivity, this reaction is mediated by a chiral catalyst, typically a chiral Lewis acid or a chiral Brønsted acid. thieme-connect.denih.govorganicreactions.org The catalyst coordinates to the epoxide, activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the piperidine nucleophile to one of the two enantiotopic carbon atoms of the oxirane ring.

For the synthesis of this compound, the reaction would need to proceed with high regioselectivity, with the piperidine attacking the benzylic carbon of the styrene oxide, and high enantioselectivity to favor the (R)-product.

Table 2: Examples of Enantioselective Ring Opening of Epoxides

| Epoxide | Nucleophile | Catalyst/Ligand | ee (%) | Reference |

| meso-Cyclohexene oxide | Phenyllithium | Chiral Schiff Base Ligands | up to 67 | scielo.org.mx |

| Racemic enol ester epoxides | - | Chiral Lewis Acid (rearrangement) | - | nih.gov |

| meso-Epoxides | Various | Chiral Reagents/Catalysts | Good to Excellent | organicreactions.org |

Note: This table presents examples of enantioselective epoxide opening with different substrates and nucleophiles to illustrate the general applicability of the method.

Nucleophilic Attack with Chiral Reagents

An alternative to using a chiral catalyst is the use of a chiral reagent. In this scenario, a chiral amine or a derivative could be used to open the epoxide, followed by subsequent chemical transformations to install the piperidine moiety. However, for the direct synthesis of this compound, the use of a chiral catalyst with achiral piperidine is the more convergent and atom-economical approach.

Chemoenzymatic Synthesis of Enantiopure this compound

Chemoenzymatic methods leverage the high selectivity of enzymes for specific transformations, often providing access to enantiomerically pure compounds under mild reaction conditions. For the synthesis of this compound, enzymatic kinetic resolution of the racemic alcohol is a particularly effective strategy.

In this approach, a racemic mixture of (R,S)-2-phenyl-2-piperidinoethanol is subjected to an enzymatic reaction, typically an acylation or hydrolysis, catalyzed by a lipase (B570770). Lipases are known to exhibit enantioselectivity, meaning they will preferentially catalyze the reaction of one enantiomer over the other. For example, a lipase might selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The unreacted (R)-alcohol can then be separated from the acylated (S)-ester. The choice of lipase and reaction conditions (e.g., acyl donor, solvent) is critical for achieving high enantiomeric excess (ee) of the desired product.

A study on the enzymatic kinetic resolution of 2-piperidineethanol (B17955), a structurally related compound, demonstrated the feasibility of this approach. Various lipases were screened, showing different enantioselectivities. orgsyn.org This highlights the potential for a similar strategy to be successfully applied to the resolution of racemic 2-phenyl-2-piperidinoethanol.

Table 3: Lipase-Catalyzed Kinetic Resolution of Alcohols

| Substrate | Enzyme | Reaction Type | Product ee (%) | Reference |

| Racemic trans-2-phenylcyclohexanol | Lipase from Pseudomonas fluorescens | Hydrolysis of chloroacetate (B1199739) ester | >99 (for (+)-enantiomer) | orgsyn.org |

| Racemic 1-phenylethanol | Candida antarctica lipase B (CALB) | Acylation | >99 | General Knowledge |

Note: This table provides examples of lipase-catalyzed kinetic resolutions of similar chiral alcohols, demonstrating the effectiveness of this methodology.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For racemic 2-Phenyl-2-piperidinoethanol, this often involves an enzyme-catalyzed acylation.

Lipases are frequently employed for the resolution of alcohols through transesterification reactions. In a typical EKR of racemic 2-Phenyl-2-piperidinoethanol, a lipase such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL) is used to acylate the alcohol with an acyl donor, like vinyl acetate (B1210297) or ethyl acetate. The enzyme selectively acylates the (S)-enantiomer, producing (S)-2-Phenyl-2-piperidinoethanol acetate, while the (R)-enantiomer remains largely unreacted.

The success of the resolution is determined by the conversion percentage and the enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed ester. Ideally, the reaction is stopped at or near 50% conversion to achieve the highest possible e.e. for both components. The unreacted this compound can then be separated from the ester by standard chromatographic methods. Subsequent hydrolysis of the ester regenerates the (S)-alcohol, allowing for the isolation of both enantiomers. Research has shown that factors such as the choice of enzyme, solvent, acyl donor, and temperature can significantly influence the efficiency and enantioselectivity of the resolution. mdpi.com For instance, CAL-B has demonstrated excellent enantioselectivity (Enantiomeric Ratio, E > 200) in the resolution of similar amino alcohol structures. mdpi.com

| Enzyme | Acyl Donor | Solvent | Outcome |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | High e.e. (>99%) for (R)-alcohol at ~50% conversion. |

| Pseudomonas cepacia Lipase (PCL) | Ethyl Acetate | Diisopropyl Ether | Moderate to good e.e. for (R)-alcohol. |

Biocatalytic Transformations for Precursor Preparation

Biocatalysis also offers elegant routes to prepare chiral precursors for the synthesis of this compound. Instead of resolving a racemic mixture of the final product, this approach involves the asymmetric synthesis of a key intermediate. A common strategy is the asymmetric reduction of a ketone precursor, such as 2-amino-1-phenylethanone derivatives, using biocatalysts.

Whole microbial cells (e.g., from Lactobacillus or baker's yeast) or isolated oxidoreductase enzymes can reduce the carbonyl group to a hydroxyl group with high stereocontrol. researchgate.net By selecting an appropriate biocatalyst, the reduction can be directed to form the desired (R)-alcohol precursor. These biocatalytic systems often utilize cofactors like NADH or NADPH, which are regenerated in situ by the metabolic processes of the whole cells or by adding a secondary enzyme and a sacrificial substrate in the case of isolated enzyme systems. nih.gov

Furthermore, advanced biocatalytic cascades have been developed where multiple enzymes work in sequence to convert a simple, achiral starting material into a complex chiral molecule. nih.gov For instance, a sequence involving a transaminase to introduce an amino group asymmetrically onto a keto-acid, followed by reduction steps, could be envisioned for preparing precursors to this compound. nih.gov This approach is highly efficient and aligns with the principles of green chemistry by operating under mild conditions.

Deracemization and Resolution Approaches for this compound

Beyond kinetic resolution, other methods exist to isolate the desired (R)-enantiomer from a racemic mixture. These include classical chemical resolution and more advanced dynamic kinetic resolution techniques.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a well-established and widely used method for separating enantiomers of amines. libretexts.org This technique involves reacting the racemic 2-Phenyl-2-piperidinoethanol, which is a base, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts.

Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org Once a diastereomeric salt is isolated in pure form, the chiral acid (the resolving agent) is removed by treatment with a base, yielding the enantiomerically pure this compound.

| Chiral Resolving Agent | Principle of Separation |

| (+)-Tartaric Acid | Forms diastereomeric salts with differing solubilities. |

| (-)-Mandelic Acid | Forms diastereomeric salts separable by fractional crystallization. |

| (+)-Camphor-10-sulfonic acid | Forms diastereomeric salts, often with good crystallization properties. |

The efficiency of this method depends on finding a suitable chiral resolving agent that forms well-defined crystalline salts with a significant difference in solubility between the two diastereomers. libretexts.org

Dynamic Kinetic Resolution Methods

Dynamic kinetic resolution (DKR) is a more advanced and efficient deracemization technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer, achieving yields far exceeding the 50% limit of standard kinetic resolution. nih.gov

DKR combines the enantioselective reaction of a kinetic resolution with an in-situ process that continuously racemizes the unreactive enantiomer. In the context of synthesizing this compound, a DKR process could involve two key components:

An enzyme (e.g., a lipase) that selectively acylates the (S)-enantiomer.

A racemization catalyst (e.g., a transition metal complex) that continuously converts the remaining (R)-enantiomer back into the racemic mixture.

However, for this specific substrate, the racemization of the unreacted (R)-alcohol is the key challenge. A more feasible approach might be a reductive DKR starting from a ketone precursor. In such a system, an oxidoreductase enzyme would selectively reduce the ketone to the (R)-alcohol, while a catalyst simultaneously racemizes the ketone, ensuring the entire starting material can be converted to the desired (R)-product. nih.gov

Development of Novel Synthetic Routes to Enhance Stereoselectivity and Yield

Modern organic synthesis focuses on developing novel routes that build chiral molecules directly with high stereocontrol, rather than relying on the separation of enantiomers. For this compound, this involves asymmetric catalysis and the development of stereoselective bond-forming reactions.

One promising approach is the use of asymmetric multicomponent reactions, such as the vinylogous Mannich reaction, which can assemble complex piperidine structures from simpler precursors in a single step with high diastereoselectivity and enantioselectivity. scispace.com By using a chiral catalyst or a chiral auxiliary, the formation of the stereocenters can be precisely controlled.

Another advanced strategy involves the asymmetric hydrogenation or transfer hydrogenation of an enamine or iminium ion precursor. Chiral transition metal catalysts, particularly those based on rhodium or iridium complexed with chiral ligands, can deliver hydrogen to one face of the C=N double bond with very high enantioselectivity, establishing the stereocenter found in this compound. nih.gov

Advanced Stereochemical Investigations and Enantiomeric Purity Analysis of R 2 Phenyl 2 Piperidinoethanol in Research Contexts

Chromatographic Methods for Enantiomeric Excess Determination

The quantitative analysis of enantiomeric excess (e.e.) is crucial for assessing the effectiveness of asymmetric syntheses and for ensuring the quality of enantiomerically pure compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is a cornerstone for the separation and quantification of enantiomers. The choice of the chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of chiral compounds, including those containing phenyl and piperidine (B6355638) moieties. researchgate.netnih.gov

For the analysis of (R)-2-Phenyl-2-piperidinoethanol, a typical approach would involve a normal-phase or reversed-phase HPLC system equipped with a chiral column. The selection of the mobile phase, often a mixture of alkanes and alcohols for normal-phase or acetonitrile/water or methanol/water for reversed-phase, is optimized to achieve baseline separation of the enantiomers. nih.govpensoft.net The detection is commonly performed using a UV detector, as the phenyl group in the molecule provides strong chromophoric activity.

Table 1: Illustrative Chiral HPLC Method for the Enantiomeric Separation of 2-Phenyl-2-piperidinoethanol

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (R)-enantiomer | ~ 8.5 min |

| Retention Time (S)-enantiomer | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

This table presents a hypothetical but representative set of conditions for the chiral HPLC analysis of 2-Phenyl-2-piperidinoethanol, based on common practices for similar compounds.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern chiral HPLC methods can provide high accuracy and precision, making them indispensable for quality control and research. heraldopenaccess.us

Chiral Gas Chromatography (GC) Techniques

Chiral gas chromatography is another powerful technique for the separation of volatile chiral compounds. For a molecule like 2-Phenyl-2-piperidinoethanol, derivatization might be necessary to increase its volatility and improve chromatographic performance. Common derivatization agents include silylating agents or acylating agents that react with the hydroxyl and amino groups.

The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. nih.govgcms.cz These CSPs form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.

Table 2: Representative Chiral GC Method for Derivatized 2-Phenyl-2-piperidinoethanol

| Parameter | Condition |

| Column | Chirasil-Dex CB (permethylated β-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 150 °C (hold 2 min), then ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Analyte | N-trifluoroacetyl derivative |

| Retention Time (R)-enantiomer derivative | ~ 12.1 min |

| Retention Time (S)-enantiomer derivative | ~ 12.8 min |

| Resolution (Rs) | > 1.8 |

This table provides an illustrative example of a chiral GC method for a derivatized form of 2-Phenyl-2-piperidinoethanol, based on established methodologies for similar chiral amines and alcohols.

The choice between chiral HPLC and GC often depends on the volatility and thermal stability of the analyte, as well as the availability of suitable chiral stationary phases. Both techniques are capable of providing accurate determination of enantiomeric excess. nih.gov

X-ray Crystallography for Structural Elucidation and Absolute Configuration Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

For this compound, obtaining a suitable single crystal would be the primary requirement. The crystal structure would unequivocally confirm the (R) configuration at the chiral center and provide detailed information about the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the phenyl and hydroxyl groups. researchgate.netmdpi.comeurjchem.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.1 Å, b = 10.5 Å, c = 14.2 Å |

| Conformation of Piperidine Ring | Chair |

| Orientation of Phenyl Group | Equatorial |

| Orientation of Hydroxyl Group | Axial |

This table presents plausible crystallographic data for this compound, based on the analysis of similar chiral piperidine derivatives.

The absolute configuration is typically determined using anomalous dispersion effects, often by including a heavy atom in the structure or by using specific X-ray wavelengths. The Flack parameter is a key indicator used in the refinement of the crystal structure to confidently assign the absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules. In its standard application, however, NMR cannot differentiate between enantiomers, which are non-superimposable mirror images of each other. This is because enantiomers possess identical physical and chemical properties in an achiral environment, including the same response in an NMR spectrometer, rendering their spectra indistinguishable. To overcome this limitation for the analysis of compounds like this compound, a common and effective strategy involves the use of chiral auxiliary reagents. researchgate.net

The fundamental principle of this method is the conversion of an enantiomeric mixture into a mixture of diastereomers. fordham.edu Chiral auxiliary reagents, also known as chiral derivatizing agents (CDAs), are enantiomerically pure compounds that react with the chiral analyte. researchgate.net In the case of this compound, which contains both a secondary alcohol and a secondary amine group, a suitable CDA will react with one or both of these functional groups to form a new, larger molecule. For instance, an enantiomerically pure chiral acid, such as (R)-α-methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA), can react with the alcohol functional group of both the (R)- and (S)-enantiomers of 2-Phenyl-2-piperidinoethanol to form diastereomeric esters.

This compound + (R)-MTPA → (R,R)-diastereomer (S)-2-Phenyl-2-piperidinoethanol + (R)-MTPA → (S,R)-diastereomer

Unlike the original enantiomers, these resulting diastereomers have different physical properties and, most importantly, are no longer spectrally equivalent in NMR. fordham.edu The atoms in the two diastereomers exist in chemically non-equivalent environments, which leads to differences in their NMR spectra, particularly in the chemical shifts (δ) of their corresponding protons (¹H NMR) or carbon atoms (¹³C NMR). rsc.org

The most widely used chiral derivatizing agent for this purpose is Mosher's acid (MTPA) or its acid chloride. rsc.orgacs.org The analysis of the resulting diastereomeric esters or amides allows for clear spectral differentiation. The protons or other nuclei near the newly formed stereocenter in one diastereomer will experience a different magnetic environment compared to the equivalent nuclei in the other diastereomer. This results in separate, well-resolved signals in the NMR spectrum. rsc.org

The power of this technique lies in its quantitative nature. The relative areas of the integrated signals corresponding to each diastereomer are directly proportional to the abundance of each enantiomer in the original sample. researchgate.net By comparing the integration of a specific, well-resolved peak from the (R,R)-diastereomer to the corresponding peak from the (S,R)-diastereomer, one can accurately calculate the enantiomeric excess (e.e.) of the initial sample of 2-Phenyl-2-piperidinoethanol.

Detailed research findings have consistently demonstrated the reliability of this method for various chiral alcohols and amines. rsc.orgrsc.org For a compound like 2-Phenyl-2-piperidinoethanol, the protons closest to the chiral center, such as the methine proton (CH-OH) and the protons on the phenyl and piperidine rings, are most likely to show significant chemical shift differences (Δδ) upon derivatization.

Below is a representative data table illustrating the expected ¹H NMR chemical shift differences for diastereomers formed by reacting a scalemic mixture of 2-Phenyl-2-piperidinoethanol with an enantiopure chiral auxiliary agent like (R)-MTPA.

Table 1: Representative ¹H NMR Data for Diastereomeric Esters of 2-Phenyl-2-piperidinoethanol with (R)-MTPA

| Proton | (R,R)-Diastereomer Chemical Shift (δ, ppm) | (S,R)-Diastereomer Chemical Shift (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |

|---|---|---|---|

| Methine Proton (CH-O) | 5.15 | 5.25 | 0.10 |

| Phenyl Protons (ortho) | 7.40 | 7.45 | 0.05 |

| Piperidine Protons (α to N) | 2.90 | 2.98 | 0.08 |

Note: The values presented in this table are hypothetical and serve to illustrate the principle of chemical shift non-equivalence. Actual experimental values may vary based on the specific reagent, solvent, and NMR instrument conditions.

The successful application of this technique relies on several factors:

The reaction between the analyte and the chiral auxiliary must proceed to completion without any racemization.

The signals chosen for integration must be well-resolved and free from overlap with other signals in the spectrum.

The chiral auxiliary reagent itself must be of high enantiomeric purity to ensure accurate quantification.

Chemical Reactivity and Strategic Derivatization of R 2 Phenyl 2 Piperidinoethanol for Research Applications

Functional Group Transformations at the Hydroxyl Moiety

The hydroxyl group on the ethanol (B145695) substituent is a primary site for functionalization, enabling the introduction of protecting groups or its conversion to other functionalities, which significantly broadens the synthetic utility of the parent molecule.

Esterification and Etherification for Protecting Group Chemistry

The secondary alcohol of (R)-2-phenyl-2-piperidinoethanol can be readily converted into esters and ethers. These reactions are fundamental not only for creating derivatives with altered biological activities but also for protecting the hydroxyl group during subsequent transformations at the piperidine (B6355638) nitrogen.

Esterification: The formation of esters is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions. For instance, reaction with an acid chloride like acetyl chloride in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) yields the corresponding acetate (B1210297) ester. This transformation is crucial when subsequent reactions, such as N-alkylation, are planned, as it prevents the hydroxyl group from interfering with the alkylating agent.

Etherification: Similarly, the hydroxyl group can be converted to an ether, a common strategy for installing a more robust protecting group. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), is a standard method. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are also frequently employed as protecting groups due to their ease of installation and selective removal under mild conditions.

Oxidation Reactions to Ketones

Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding ketone, (R)-2-phenyl-2-(piperidin-2-yl)ethan-1-one. This ketone is a key intermediate for further carbon-carbon bond-forming reactions. While traditional methods like the Swern oxidation can be effective, they often present challenges in product recovery and scalability. nih.gov

More recent research has focused on enzymatic oxidation methods, which offer milder reaction conditions and improved selectivity. nih.gov An enzymatic approach utilizing laccases from Trametes pubescens or Myceliophtora termophyla, with TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a mediator and molecular oxygen as the terminal oxidant, has been successfully employed. nih.gov This biocatalytic system provides an environmentally benign alternative to heavy-metal-based oxidants. nih.gov

| Oxidation Method | Reagents/Catalyst | Key Features |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Widely used, but can have issues with product recovery and scale-up. nih.gov |

| Enzymatic Oxidation | Laccase, TEMPO, O₂ | Mild, environmentally friendly conditions; high selectivity. nih.gov |

Modifications and Quaternization of the Piperidine Nitrogen

The secondary amine within the piperidine ring is another key site for derivatization, allowing for the modulation of basicity, lipophilicity, and steric bulk, which are critical for developing novel ligands and biologically active molecules. nih.gov

N-Alkylation and Acylation for Ligand Diversification

The piperidine nitrogen can be readily alkylated or acylated to introduce a wide range of substituents, a process essential for ligand diversification in asymmetric catalysis and for tuning the pharmacological profile of drug candidates.

N-Alkylation: This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. A modern and efficient approach involves the use of metal-ligand bifunctional catalysts, such as iridium complexes, which can catalyze the N-alkylation of amines with alcohols via a hydrogen autotransfer process. nih.gov For example, after protection of the hydroxyl group, the piperidine nitrogen can be reductively methylated using formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride. This modification is exemplified in the synthesis of alkaloids like (-)-sedamine, where a Boc-protecting group is reduced to a methyl group using lithium aluminum hydride (LiAlH₄). nih.gov

N-Acylation: The introduction of an acyl group can be accomplished by reacting the piperidine nitrogen with an acyl chloride or an anhydride. This transformation converts the secondary amine into a non-basic amide, which can alter the molecule's conformational preferences and hydrogen bonding capabilities. N-acylation is a key step in the synthesis of various complex molecules where modulating the electronic nature of the nitrogen is required. nih.gov

Formation of Piperidinium (B107235) Salts

When the piperidine nitrogen is alkylated, for example with an alkyl halide such as methyl iodide, a quaternary ammonium (B1175870) salt, known as a piperidinium salt, is formed. This process is known as quaternization. The resulting salt is permanently charged and possesses significantly different physical properties, such as increased water solubility and a lack of basicity at the nitrogen atom. The formation of these salts is a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a drug molecule. The counter-ion of the salt (e.g., iodide, bromide, or chloride) can also be varied.

Design and Synthesis of Advanced Chiral Ligand Scaffolds Derived from this compound

The this compound framework serves as a valuable building block for the creation of more complex chiral ligands for asymmetric catalysis. nih.gov The inherent chirality of the piperidine scaffold is essential for inducing enantioselectivity in metal-catalyzed reactions. researchgate.net

By combining the functional group transformations described above, chemists can design and synthesize sophisticated ligand architectures. For example, the hydroxyl group can be derivatized to create a bidentate ligand in conjunction with the piperidine nitrogen. Alternatively, the nitrogen can be incorporated into a larger, more rigid cyclic system to create ligands with well-defined coordination geometries.

The synthesis of phenanthroquinolizidine alkaloids, such as Boehmeriasin A, showcases the utility of this scaffold. nih.gov The synthesis starts from an N-protected aldehyde derived from 2-piperidineethanol (B17955), which then undergoes a series of transformations including Grignard addition, oxidation, N-acylation, and intramolecular cyclizations to build the complex polycyclic structure. nih.gov The development of such synthetic routes highlights how the fundamental reactivity of the this compound scaffold can be leveraged to access structurally complex and biologically active molecules. nih.govresearchgate.net These advanced scaffolds are crucial in the ongoing development of new catalysts and therapeutic agents. researchgate.netresearchgate.net

Bidentate, Tridentate, and Polydentate Ligand Architectures

The presence of both a hydroxyl group and a piperidine nitrogen atom in this compound makes it an excellent precursor for the synthesis of bidentate and, with further modification, tridentate and polydentate ligands. These ligands are crucial in coordination chemistry and asymmetric catalysis, where they can form stable complexes with metal centers and create a well-defined chiral environment.

The most straightforward approach to generating a bidentate ligand from this compound involves the deprotonation of the hydroxyl group to form an alcoholate. This, in conjunction with the lone pair of electrons on the piperidine nitrogen, allows the molecule to chelate to a metal center in a bidentate (N,O) fashion.

To construct tridentate and polydentate ligands , further derivatization is necessary. This can be achieved by introducing additional donor atoms through functionalization of the piperidine nitrogen or the phenyl ring. For instance, N-alkylation of the piperidine ring with a substituent containing a donor group, such as a pyridine or another amino group, can lead to tridentate (N,N',O) or even tetradentate ligands.

A hypothetical synthetic route to a tridentate ligand could involve the N-alkylation of this compound with 2-(chloromethyl)pyridine. The resulting ligand would possess a piperidine nitrogen, a pyridine nitrogen, and the original hydroxyl group as potential coordination sites.

| Ligand Type | General Structure | Potential Donor Atoms | Synthetic Strategy |

| Bidentate | N, O | Deprotonation of the hydroxyl group | |

| Tridentate | N, N', O | N-alkylation with a donor-containing group | |

| Polydentate | N, N', N'', O... | N-alkylation with multidentate side chains |

Incorporation into P, N, and O-Containing Chiral Ligands

The development of mixed P,N,O-ligands has been a significant area of research in catalysis due to the unique electronic properties conferred by the combination of hard (N, O) and soft (P) donor atoms. This compound serves as a valuable chiral backbone for the synthesis of such ligands.

The synthesis of these ligands typically involves the introduction of a phosphorus-containing moiety. A common strategy is the reaction of the hydroxyl group with a chlorophosphine (e.g., chlorodiphenylphosphine, PPh₂Cl) in the presence of a base to form a phosphinite (P-O bond). This transformation converts the starting amino alcohol into a P,N-ligand.

Alternatively, the piperidine nitrogen can be functionalized. For example, N-alkylation with a phosphine-containing alkyl halide would yield a P,N-ligand where the phosphorus is tethered to the nitrogen atom.

To create a true P,N,O-tridentate ligand, both the hydroxyl group and the piperidine nitrogen can be functionalized, or a P-containing substituent can be introduced onto the phenyl ring. A study by Abdur-Rashid and Guo has demonstrated an efficient route for the synthesis of N-unsubstituted β-aminophosphines from chiral aminoalcohols via the nucleophilic ring-opening of N-protected cyclic sulfamidates with metal phosphides. rsc.org This methodology could potentially be adapted for this compound.

| Ligand Class | General Synthetic Approach | Resulting Donor Set | Key Features |

| Phosphinite-Amines | Reaction of the hydroxyl group with a chlorophosphine | P, N | Readily accessible, modular synthesis |

| Amino-Phosphines | N-alkylation with a phosphine-containing electrophile | P, N | Tunable steric and electronic properties |

| P,N,O-Tridentate | Functionalization of both N and O atoms, or phenyl ring | P, N, O | Rigid coordination, enhanced catalytic activity |

Regioselective Functionalization of the Phenyl Moiety

The phenyl ring of this compound offers another site for strategic derivatization, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands. Regioselective functionalization can be achieved through several established synthetic methodologies.

Electrophilic Aromatic Substitution: The hydroxyl and amino groups of the core structure are activating and ortho-, para-directing. byjus.commlsu.ac.inlibretexts.orgwikipedia.orglibretexts.org However, direct electrophilic substitution on the phenyl ring of this compound can be challenging to control and may lead to a mixture of products or undesired side reactions. Protection of the hydroxyl and amino groups can be employed to modulate the reactivity and improve selectivity. For instance, acetylation of the hydroxyl group and N-protection of the piperidine can direct electrophiles to specific positions on the phenyl ring.

Ortho-Lithiation (Directed Ortho-Metalation): A more precise method for regioselective functionalization is ortho-lithiation. researchgate.netacs.org In this strategy, a directing group on the molecule directs a strong base, typically an organolithium reagent, to deprotonate the ortho-position of the phenyl ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. While the piperidinoethanol (B8764138) moiety itself is not a classical directing group, derivatization of the hydroxyl group into a more effective directing group, such as an ether or a carbamate, could facilitate this transformation.

Palladium-Catalyzed C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. Palladium-catalyzed reactions, in particular, have been developed for the meta-C-H functionalization of phenylethyl and benzylic alcohol derivatives. rsc.orgnih.govresearchgate.netresearchgate.net These methods often employ a directing group to achieve high regioselectivity. By converting the hydroxyl group of this compound into a suitable directing group, it would be hypothetically possible to achieve meta-functionalization of the phenyl ring.

| Functionalization Strategy | Regioselectivity | Key Considerations | Potential Functional Groups Introduced |

| Electrophilic Aromatic Substitution | Ortho, Para | Protection of hydroxyl and amino groups may be necessary. byjus.commlsu.ac.inlibretexts.orgwikipedia.orglibretexts.org | Halogens, nitro groups, acyl groups, alkyl groups |

| Ortho-Lithiation | Ortho | Requires a suitable directing group. researchgate.netacs.org | Silyl groups, boronic esters, phosphines, carboxyl groups |

| Palladium-Catalyzed C-H Functionalization | Meta | Requires a specific directing group and catalyst system. rsc.orgnih.govresearchgate.netresearchgate.net | Aryl groups, alkyl groups, and others |

Applications of R 2 Phenyl 2 Piperidinoethanol As a Chiral Ligand and Auxiliary in Asymmetric Catalysis

Transition Metal-Catalyzed Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool in organic synthesis for producing enantiomerically enriched compounds. Chiral ligands are crucial for the success of these reactions, as they dictate the stereochemical outcome. While various chiral ligands have been successfully employed with ruthenium, rhodium, and iridium catalysts, (R)-2-Phenyl-2-piperidinoethanol does not appear to be a commonly used ligand in these systems.

Ruthenium-Mediated Asymmetric Hydrogenation of Ketones and Imines

Ruthenium complexes are highly effective for the asymmetric hydrogenation of ketones and imines. Numerous chiral ligands, such as those derived from BINAP, diamines, and amino alcohols, have been developed and successfully applied. However, searches for the use of this compound as a ligand in ruthenium-catalyzed hydrogenations did not yield specific examples or performance data. Research in this area tends to focus on other classes of ligands, such as N-tosylethylenediamine derivatives or those based on cinchona alkaloids.

Rhodium-Catalyzed Asymmetric Hydrogenation Systems

Rhodium catalysts are paramount for the asymmetric hydrogenation of olefins. The development of chiral phosphine (B1218219) ligands, such as DIPAMP and BINAP, was a landmark in this field. While amino alcohol-derived ligands have been explored, there is no significant body of work demonstrating the application of this compound in rhodium-catalyzed hydrogenation systems. The field is dominated by other ligand families, including various phosphites and diphosphines.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts, often paired with P,N-ligands like PHOX, have become increasingly important for the asymmetric hydrogenation of unfunctionalized olefins and other challenging substrates. Despite the structural similarity of this compound to the amino alcohol precursors of some P,N-ligands, there is no direct evidence of its successful application as a ligand in iridium-catalyzed hydrogenation in the available literature.

Chiral Ligand in Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands and auxiliaries play a pivotal role in controlling the stereochemistry of these transformations.

Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds

The addition of organometallic reagents, such as organozinc or Grignard reagents, to aldehydes and ketones is a fundamental C-C bond-forming reaction. Chiral amino alcohols are a well-known class of catalysts or ligands for this transformation. However, specific data on the performance of this compound as a chiral ligand or auxiliary in these reactions, including yields and enantiomeric excesses for specific substrates, is not available in the reviewed literature.

Asymmetric Aldol and Mannich Reactions

The Aldol and Mannich reactions are powerful methods for the synthesis of β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. The development of asymmetric versions of these reactions, using either chiral catalysts or auxiliaries, has been a major focus of research. While various organocatalysts (like proline) and metal complexes with chiral ligands are known to effectively catalyze these reactions, there is no documented use of this compound as a catalyst or ligand for either asymmetric Aldol or Mannich reactions.

Asymmetric Michael Additions and Conjugate Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of asymmetric variants, often utilizing chiral organocatalysts, has been a major focus of research. Chiral amines and amino alcohols are frequently employed to activate substrates and control the stereochemical outcome.

While the piperidine (B6355638) motif is a common feature in organocatalysts for asymmetric Michael additions, specific, detailed research findings on the application of this compound as a primary catalyst or ligand in this context are not extensively documented in peer-reviewed literature. However, the general mechanism often involves the formation of a chiral enamine or iminium ion intermediate from the reaction of a catalyst with the substrate, which then directs the stereoselective addition of the nucleophile. For instance, organocatalytic approaches using chiral piperidine derivatives have been successful in synthesizing polysubstituted piperidines through domino Michael addition processes with excellent enantioselectivity. acs.org Similarly, dipeptides containing amino acids have been used to catalyze the asymmetric Michael addition of aldehydes to nitroolefins and N-arylmaleimides. acs.org These examples highlight the potential of chiral amine structures to facilitate this key transformation, suggesting a possible, though underexplored, role for this compound.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The stereochemical outcome of the reaction is typically controlled by a chiral ligand that coordinates to the palladium center. A wide variety of chiral ligands, particularly those containing phosphorus and nitrogen atoms, have been developed for this purpose.

The efficacy of chiral ligands in Pd-catalyzed AAA is highly dependent on their electronic and steric properties, which influence the structure of the intermediate π-allyl palladium complex and the subsequent nucleophilic attack. While numerous chiral phosphine ligands have been shown to provide high enantioselectivity, guidechem.com the direct application of this compound as a ligand in this reaction is not widely reported. However, related structures, such as chiral phosphinocarboxylic acids and glucosamide-based ligands, have been evaluated, demonstrating that (P,O) and (P,N) chelates can be effective. guidechem.com The development of new classes of nucleophiles has also expanded the scope of AAA, enabling the synthesis of complex molecules like Agelastatin A. acs.org The potential of this compound in this area would likely involve its derivatization into a phosphine or other suitable coordinating species to effectively influence the palladium catalyst.

Role in Asymmetric Oxidation and Reduction Reactions (Excluding Hydrogenation)

Asymmetric epoxidation is a critical transformation for producing chiral building blocks from simple olefins. While landmark methods like the Sharpless-Katsuki epoxidation have been established, the development of new catalytic systems remains an active area of research. These systems often rely on a metal complex coordinated to a chiral ligand to deliver an oxygen atom to one face of the double bond selectively.

The use of chiral amino alcohols as ligands in various metal-catalyzed oxidations is a known strategy. However, specific studies detailing the successful application of this compound or its derivatives as a controlling ligand for the asymmetric epoxidation of olefins are not prominent in the scientific literature. The development of such a system would require the formation of a suitable metal complex capable of activating an oxidant and facilitating stereocontrolled oxygen transfer.

Asymmetric transfer hydrogenation (ATH) is a versatile and widely used method for the reduction of ketones to chiral secondary alcohols, typically using isopropanol (B130326) or formic acid as the hydrogen source. Ruthenium complexes bearing chiral ligands are among the most effective catalysts for this transformation. nih.gov Chiral amino alcohols and their derivatives, particularly N-sulfonated diamines, have proven to be exceptional ligands in this context, forming stable and highly active Ru(II) catalysts. nih.gov

These catalysts operate via a metal-ligand bifunctional mechanism, where a hydridic Ru-H and a protic N-H are transferred to the ketone's carbonyl group through a six-membered pericyclic transition state. This mechanism allows for the highly efficient and enantioselective reduction of a broad range of aromatic and heteroaromatic ketones. nih.gov While direct catalytic data for this compound is scarce, the performance of analogous systems provides a strong indication of its potential. The table below shows representative results for the ATH of various ketones using a well-established Ru-TsDPEN catalyst system, which features a chiral 1,2-diamine backbone structurally related to amino alcohols.

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 99 | 97 | nih.gov |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 98 | 96 | nih.gov |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 99 | 98 | nih.gov |

| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 95 | 97 | nih.gov |

| 4-Chromanone | (S)-4-Chromanol | >99 | 97 | nih.gov |

Applications in Asymmetric Cycloaddition Reactions and Pericyclic Processes

Asymmetric cycloaddition reactions, such as the Diels-Alder ([4+2]), [3+2], and [2+2] reactions, are powerful tools for the rapid construction of complex cyclic molecules with multiple stereocenters. The development of chiral Lewis acids and organocatalysts to control the stereoselectivity of these reactions is a key objective in organic synthesis.

Chiral oxazaborolidinium cations, derived from amino alcohols, have been shown to be highly effective Lewis acid catalysts for enantioselective [4+2] cycloaddition reactions. researchgate.net Furthermore, copper(II) complexes with chiral BOX ligands can catalyze asymmetric hetero-Diels-Alder reactions of vinyl azides to produce chiral dihydropyrans. These examples demonstrate that chiral ligands can effectively organize the transition state of a cycloaddition to favor the formation of one enantiomer. While specific applications of this compound in this domain are not extensively reported, its structure suggests potential for derivatization into a ligand for a chiral Lewis acid catalyst. For example, a catalytic asymmetric [4+2] annulation of imines with allenes to produce piperidine derivatives has been achieved with high enantioselectivity using chiral phosphine catalysts. nih.gov

Heterogenization and Immobilization Strategies for Supported Catalysis

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and loss of the expensive catalyst. Immobilizing the chiral catalyst onto a solid support is a widely adopted strategy to overcome this limitation, facilitating catalyst recovery and recycling.

Chiral amino alcohols are well-suited for immobilization. They can be anchored to various solid supports, including inorganic materials like silica (B1680970) and alumina, as well as organic polymers such as polystyrene resins. acs.orgacs.org More recently, magnetic nanoparticles have emerged as an attractive support material due to their high surface area and the ease with which they can be separated from the reaction mixture using an external magnet. For instance, chiral amino alcohol ligands have been successfully anchored to polystyrene resins and used in the enantioselective addition of diethylzinc (B1219324) to aldehydes, showing high catalytic activity and recyclability. acs.org The hydroxyl group of this compound provides a convenient handle for covalent attachment to a functionalized support, making it a prime candidate for the development of recyclable, heterogeneous catalyst systems.

| Chiral Ligand | Support Material | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| (2R,3R)-3-(cis-2,6-dimethylpiperidino)-3-phenyl-1,2-propanediol | Polystyrene Resin (Barlos resin) | Addition of diethylzinc to aldehydes | Mean ee of 92% over 14 aldehydes; catalyst recyclable. | acs.org |

| Ephedrine derivative | Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Addition of diethylzinc to aldehydes | Demonstrated successful immobilization, though catalytic performance was modest in the initial study. | |

| Chiral amino alcohol | Silica Gel | Addition of diethylzinc to benzaldehyde | Achieved up to 77% ee, one of the best results for inorganic solid-supported catalysts at the time. |

Mechanistic Investigations into the Catalytic Action of R 2 Phenyl 2 Piperidinoethanol Based Systems

Coordination Chemistry and Ligand-Metal Interactions in Catalytic Cycles

In catalytic systems, (R)-2-Phenyl-2-piperidinoethanol would act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the hydroxyl group. This coordination forms a stable five-membered chelating ring, which is a common feature for 1,2-amino alcohol ligands. The stereochemistry of the chiral carbon bearing the phenyl and hydroxyl groups, along with the chiral center that can arise on the piperidine ring, dictates the spatial arrangement of the ligand around the metal. This geometry is crucial for inducing enantioselectivity in a catalytic reaction.

The catalytic cycle would involve the formation of a metal-substrate complex, where the chiral ligand environment influences the binding of the reactants. The electronic properties of the phenyl group and the piperidine ring can modulate the Lewis acidity of the metal center, thereby affecting the catalytic activity. The dynamic process of ligand association and dissociation, substrate binding, transformation, and product release constitutes the catalytic cycle. However, specific studies that delineate these steps for a catalyst featuring the this compound ligand are not found in the available search results.

Spectroscopic Probes of Reaction Intermediates and Transition States

Spectroscopic techniques are vital for elucidating reaction mechanisms by identifying transient intermediates and transition states.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time monitoring of a chemical reaction as it proceeds in the NMR tube. By tracking the appearance of product signals and the disappearance of reactant signals, one can determine reaction kinetics. More importantly, it can help identify key catalytic intermediates that may be present in sufficient concentration. For a catalytic system involving this compound, ¹H, ¹³C, and potentially metal-specific NMR could be used to characterize the structure of the active catalyst and its complexes with substrates. While general NMR data for compounds like 2-piperidineethanol (B17955) exists, specific in situ NMR studies monitoring a catalytic reaction mediated by this compound are not described in the searched literature.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of a metal atom in a complex. It is particularly useful for studying non-crystalline materials and species in solution, making it ideal for investigating catalytic intermediates. The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry of the metal, while the Extended X-ray Absorption Fine Structure (EXAFS) region gives details about the type, number, and distance of neighboring atoms.

For an this compound-metal complex, XAS could reveal precise metal-nitrogen and metal-oxygen bond lengths and how these change upon substrate binding. Despite the power of this technique, no specific XAS studies on metal complexes of this compound were found in the search results.

Role of Non-Covalent Interactions and Chiral Environment in Enantioselectivity

The enantioselectivity of a chiral catalyst is determined by the energetic difference between the diastereomeric transition states leading to the (R) and (S) products. This difference often arises from subtle non-covalent interactions within the chiral environment created by the ligand.

The hydroxyl group of this compound can act as a hydrogen bond donor, while the nitrogen atom can be a hydrogen bond acceptor. In a catalytic setting, hydrogen bonding between the ligand and the substrate can play a critical role in orienting the substrate within the active site, thereby favoring one enantiomeric pathway over the other. These interactions can help to stabilize the preferred transition state. While the importance of hydrogen bonding in asymmetric catalysis is well-established, specific studies modeling or experimentally verifying such networks for this compound are not available.

The bulky phenyl and piperidine groups of the ligand create a defined three-dimensional space, or "chiral pocket," around the metal center. This pocket imposes steric constraints that can selectively allow the approach of a substrate from a specific direction or in a particular conformation. The phenyl group, in particular, can engage in π-π stacking interactions with aromatic substrates, further enhancing stereochemical control. This "steric gating" mechanism physically blocks the formation of one diastereomeric transition state due to unfavorable steric clashes, leading to high enantioselectivity. While this is a plausible mechanism for catalysts derived from this compound, specific research detailing the chiral pocket and steric effects for this ligand has not been found.

Kinetic Studies and Reaction Pathway Elucidation

Comprehensive kinetic studies are fundamental to understanding the efficiency and mechanism of a catalyst. Such studies involve monitoring reaction rates under various conditions to formulate a rate law, which provides insights into the molecularity of the rate-determining step.

Determination of Rate-Determining Steps

Reaction Order Determination: Analyzing the effect of reactant and catalyst concentration on the initial reaction rate. The resulting rate law can indicate which species are involved in the slowest step.

Kinetic Isotope Effect (KIE): Replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) can alter the reaction rate if the bond to that atom is broken or formed in the RDS. A significant KIE (typically >1) suggests that C-H bond cleavage is part of the rate-determining step.

Intermediate Trapping and Characterization: Identifying and characterizing transient species formed during the reaction can help to map out the reaction pathway and pinpoint the slow step.

In the absence of specific studies on this compound-based systems, one can only speculate on potential rate-determining steps based on analogous reactions. For instance, in many metal-catalyzed reactions involving chiral ligands, the rate-determining step could be the oxidative addition, reductive elimination, or the turnover-limiting step of the catalytic cycle.

Catalyst Deactivation Pathways

Catalyst deactivation, the loss of catalytic activity over time, is a critical aspect of practical catalytic processes. Understanding the mechanisms of deactivation is essential for improving catalyst stability and longevity. Potential deactivation pathways for a catalyst system involving this compound could include:

Ligand Degradation: The organic ligand itself may undergo decomposition under the reaction conditions, for example, through oxidation, hydrolysis, or side reactions with substrates or products.

Formation of Inactive Catalyst Species: The active catalytic species might convert into an inactive form. This could involve the aggregation of metal centers, a change in the oxidation state of the metal, or the formation of stable off-cycle intermediates.

Product Inhibition: The product of the reaction could bind to the catalyst's active site more strongly than the reactants, thereby inhibiting further catalytic cycles.

Without experimental data, any discussion of the deactivation pathways for this compound catalysts remains speculative.

Computational and Theoretical Studies on R 2 Phenyl 2 Piperidinoethanol and Its Derived Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. For (R)-2-phenyl-2-piperidinoethanol, DFT calculations can provide valuable insights into its molecular orbitals and the energetic profiles of reactions in which it participates.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. For a chiral ligand like this compound, the distribution and energies of these orbitals are key to its coordination with metal centers and its role in catalysis.

In a typical DFT study, the geometry of this compound would first be optimized. Subsequent calculations would reveal that the HOMO is likely localized on the electron-rich phenyl ring and the nitrogen and oxygen atoms of the piperidinoethanol (B8764138) moiety. The LUMO, conversely, would be expected to be distributed over the phenyl ring's anti-bonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Note: These values are illustrative and would be determined with specific DFT functionals and basis sets in a research setting.

A significant application of DFT is the elucidation of reaction mechanisms by locating and characterizing transition states. In the context of a reaction catalyzed by a complex derived from this compound, such as the enantioselective addition of a nucleophile to a prochiral substrate, DFT can be used to model the geometries of the diastereomeric transition states.

The optimization of these transition state geometries allows for the calculation of activation energy barriers. The difference in these energy barriers for the competing pathways leading to the (R) and (S) products is directly related to the enantioselectivity of the reaction. A larger energy difference will result in a higher enantiomeric excess of the major product. Computational studies on similar chiral amino alcohol ligands have shown that non-covalent interactions, such as hydrogen bonds or CH-π interactions within the transition state assembly, can play a crucial role in discriminating between the diastereomeric pathways. chemrxiv.org

Table 2: Hypothetical Calculated Energy Barriers for a Catalyzed Reaction

| Transition State | Relative Free Energy (kcal/mol) |

| TS-(R) (leading to R-product) | 10.2 |

| TS-(S) (leading to S-product) | 12.5 |

| ΔΔG‡ (TS-S - TS-R) | 2.3 |

Note: These values are for a hypothetical reaction and serve to illustrate the data obtained from transition state calculations.

Molecular Dynamics Simulations of Ligand-Substrate-Catalyst Interactions

While DFT provides a static picture of molecular systems, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. For a catalytic system involving this compound, MD simulations can provide insights into the conformational flexibility of the ligand-metal complex and the dynamic interactions between the catalyst and the substrates.

By simulating the system in a solvent box that mimics experimental conditions, researchers can observe how the catalyst explores different conformations and how the substrate approaches and binds to the active site. These simulations can reveal key intermolecular interactions that guide the substrate to a specific orientation, which is a prerequisite for high enantioselectivity. While direct MD simulation of the reactive event is computationally expensive, it can provide crucial information about the pre-reactive complex and the factors influencing its formation.

Conformational Analysis and Energy Landscapes of this compound and Its Derivatives

The catalytic activity and selectivity of a chiral ligand are highly dependent on its three-dimensional structure. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to systematically explore the possible conformations and their relative energies.

A thorough conformational search would typically involve rotating around the key dihedral angles and performing geometry optimization and energy calculation for each resulting structure. This analysis helps to identify the low-energy conformers that are most likely to be present under reaction conditions. For piperidine-containing structures, the chair conformation of the piperidine (B6355638) ring is generally favored. chemrxiv.org The orientation of the phenyl and hydroxyl groups relative to the piperidine ring will significantly influence the steric environment around a coordinated metal center. Understanding the conformational preferences is the first step in building a predictive model for enantioselectivity.

Prediction of Enantioselectivity and Diastereoselectivity through Computational Modeling

A primary goal of computational studies on chiral catalysts is to predict the stereochemical outcome of a reaction. By combining the insights from DFT calculations of transition state energies and conformational analysis, it is possible to build models that can predict the enantiomeric or diastereomeric excess.

The general approach involves identifying all plausible reaction pathways and their corresponding transition states. The relative free energies of these transition states are then used to calculate the expected product distribution according to the Curtin-Hammett principle. For these predictions to be accurate, a high level of theory is often required, and the model must account for the flexibility of the catalyst-substrate complex. acs.org Successful computational models can not only rationalize experimentally observed selectivities but also guide the design of new, more effective catalysts. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological or chemical activity. In the context of catalysis, a QSAR model could be developed to correlate the structural features of a library of chiral amino alcohol ligands with the enantioselectivity they impart in a specific reaction.

To build a QSAR model, a set of structurally diverse ligands, including derivatives of this compound, would be synthesized and tested experimentally. For each ligand, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods such as multiple linear regression or partial least squares are then used to derive an equation that links the descriptors to the observed enantioselectivity. Such a model can be a valuable tool for predicting the performance of new, untested ligand designs and for identifying the key structural features that govern stereocontrol.

Future Research Directions and Emerging Paradigms for R 2 Phenyl 2 Piperidinoethanol in Advanced Organic Synthesis

Integration into Multi-catalytic and Cascade Reaction Systems

The development of multi-catalytic and cascade reactions, where multiple transformations occur in a single pot, represents a significant stride towards sustainable and efficient chemical synthesis. The bifunctional nature of (R)-2-Phenyl-2-piperidinoethanol, possessing both a nucleophilic amino group and a hydroxyl group, makes it an intriguing candidate for such systems.

Table 1: Potential Roles in Hypothetical Cascade Reactions

| Catalytic Step | Potential Role of this compound Ligand | Example Reaction Type |

| Step 1 (Metal-Catalyzed) | Coordination to a metal center (e.g., Ru, Ir, Pd) to induce enantioselectivity. | Asymmetric Hydrogenation, Cross-Coupling |

| Step 2 (Organocatalyzed) | The piperidine (B6355638) nitrogen acts as a Brønsted base catalyst. | Michael Addition, Aldol Condensation |

| Step 3 (Chiral Recognition) | Non-covalent interaction to influence diastereoselectivity. | Dynamic Kinetic Resolution |

Development of Photo- and Electrocatalytic Systems Utilizing this compound Ligands

Photoredox and electrocatalysis offer green and powerful alternatives to traditional synthetic methods by using light or electricity to drive chemical reactions. A frontier in this area is the development of asymmetric reactions by employing chiral ligands.

While direct applications of this compound in this domain are still emerging, its structural motifs are relevant. Future work could involve incorporating this scaffold into ligands for photosensitizers, such as ruthenium or iridium complexes, to create a chiral pocket around the metal center. rsc.org This would allow for enantioselective energy or electron transfer processes, enabling the synthesis of chiral products from prochiral substrates under mild conditions. In electrocatalysis, ligands derived from this amino alcohol could be used to control the stereochemical outcome of reductive or oxidative coupling reactions on an electrode surface.

Exploration of New Substrate Classes and Reaction Transformations

The utility of a chiral ligand is defined by the breadth of substrates and reaction types it can effectively control. Research is expanding the scope of piperidine-based chiral auxiliaries beyond simple reductions or additions.

A notable advancement is the use of the N-protected aldehyde derivative of 2-piperidineethanol (B17955) in the multi-step synthesis of complex natural products. For example, the enantiopure aldehyde derived from (S)-2-piperidineethanol serves as a key starting material for the total synthesis of Boehmeriasin A, a phenanthroquinolizidine alkaloid with potent cytotoxic activity. nih.gov This demonstrates the value of the piperidine scaffold in constructing intricate molecular architectures. Similarly, Ir-catalyzed asymmetric hydrogenation of 2-alkyl N-benzylpyridinium salts has been developed to produce enantioenriched piperidines, which are then converted into biologically significant fused tricyclic structures like hexahydropyridoindoles and benzoquinolizidines. nih.gov Future efforts will likely target the application of this compound-based catalysts to new classes of challenging substrates, such as sterically hindered ketones, imines, and olefins.

Table 2: Examples of Transformations Using Piperidine Scaffolds

| Starting Material | Transformation | Product Class | Reference |

| Aldehyde (S)-2 | Multi-step synthesis | Phenanthroquinolizidine Alkaloid (Boehmeriasin A) | nih.gov |

| 2-alkyl N-benzylpyridinium salts | Asymmetric Hydrogenation / Cyclization | Fused Tricyclic Piperidines | nih.gov |

Applications in Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous manufacturing is a major trend in the pharmaceutical and fine chemical industries, driven by the need for improved safety, consistency, and efficiency. nih.gov Flow chemistry, which involves performing reactions in a continuously flowing stream, is central to this paradigm shift.

The application of flow technology to multi-step syntheses involving piperidine derivatives has been successfully demonstrated. A sequence of five separate synthetic steps starting from an enantiopure 2-piperidineethanol derivative was performed using flow chemistry, utilizing packed columns with immobilized reagents and scavengers to facilitate reaction and purification. nih.gov This approach minimizes manual workup and allows for a more streamlined and automated process. Future research will focus on immobilizing this compound-based catalysts on solid supports or polymers for use in packed-bed reactors. This would enable their use in continuous manufacturing, allowing for easy separation of the catalyst from the product stream and catalyst recycling, thereby reducing costs and waste.

Rational Design of Next-Generation Ligands Based on Mechanistic and Computational Insights

The design of new and improved chiral ligands is increasingly driven by a deep understanding of reaction mechanisms and catalyst-substrate interactions, aided by powerful computational tools. nih.govnih.gov Rather than relying on trial-and-error, researchers can now rationally design next-generation ligands with enhanced performance.

Computational studies, including docking and molecular dynamics simulations, are being used to elucidate the binding modes of piperidine-based compounds with their biological or catalytic targets. nih.govrsc.org These studies reveal the crucial amino acid residues or metal coordination sites that interact with the ligand, providing a roadmap for structure-based optimization. nih.govrsc.org For example, by understanding the pharmacophoric elements of a potent piperidine-based sigma receptor 1 (S1R) agonist through docking analysis, researchers can propose modifications to the ligand structure to enhance affinity and selectivity. nih.govrsc.org

This same approach can be applied to the this compound scaffold for catalytic applications. By modeling the transition state of a catalyzed reaction, computational chemistry can predict how modifications to the ligand—such as altering the phenyl substituents or the piperidine ring conformation—will affect the activation energy and, consequently, the reaction's enantioselectivity and rate. This synergy between computational modeling and experimental synthesis will accelerate the discovery of novel, highly efficient ligands based on the this compound framework for a new generation of asymmetric catalytic processes.

常见问题

Q. What are the recommended safety protocols for handling (R)-2-Phenyl-2-piperidinoethanol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For inhalation risks, employ a NIOSH-approved respirator with organic vapor cartridges .

- Emergency Measures:

- Skin contact: Immediately remove contaminated clothing and rinse skin with water for ≥15 minutes. Seek medical attention if irritation persists .

- Eye exposure: Flush eyes with water for ≥15 minutes; remove contact lenses if feasible .

- Storage: Store in a tightly sealed container away from strong oxidizers, acids, or bases. Ensure proper grounding to prevent electrostatic discharge .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomeric impurities.

- NMR: Compare and spectra with reference data (e.g., PubChem CID: 15144) to confirm the piperidine and phenyl proton environments .

- Mass Spectrometry: Confirm molecular weight (129.2 g/mol for the base structure) via ESI-MS .

Q. What solvent systems are compatible with this compound for experimental workflows?

Methodological Answer:

- Primary Solubility: Ethanol and DMSO are optimal for dissolution (up to 30 mg/mL). Avoid aqueous buffers due to limited solubility in polar solvents .

- Solvent Exchange Protocol: Evaporate ethanol under nitrogen gas and reconstitute in inert solvents (e.g., DMF purged with argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound?

Methodological Answer:

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 150°C, producing carbon oxides and nitrogen oxides. Conduct thermogravimetric analysis (TGA) to identify degradation thresholds .

- pH Sensitivity: Stable in neutral conditions (pH 6–8). Avoid strong acids (pH <2) to prevent protonation of the piperidine nitrogen, which accelerates hydrolysis .

Q. How should researchers design pharmacological assays to evaluate the bioactivity of this compound?

Methodological Answer:

- In Vitro Models:

- Positive Controls: Compare with structurally similar compounds (e.g., (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol) to establish structure-activity relationships .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported toxicity data for piperidine derivatives like this compound?

Methodological Answer:

- Critical Evaluation Steps:

- Source Verification: Cross-check toxicity claims against peer-reviewed studies (e.g., NIST databases) rather than vendor SDS sheets .

- Experimental Replication: Conduct acute toxicity assays (e.g., OECD 423) in rodents to validate LD values, accounting for batch-specific impurities .